

physical and chemical properties of 2-Methylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylcyclopropanecarboxylic acid

Cat. No.: B1581112

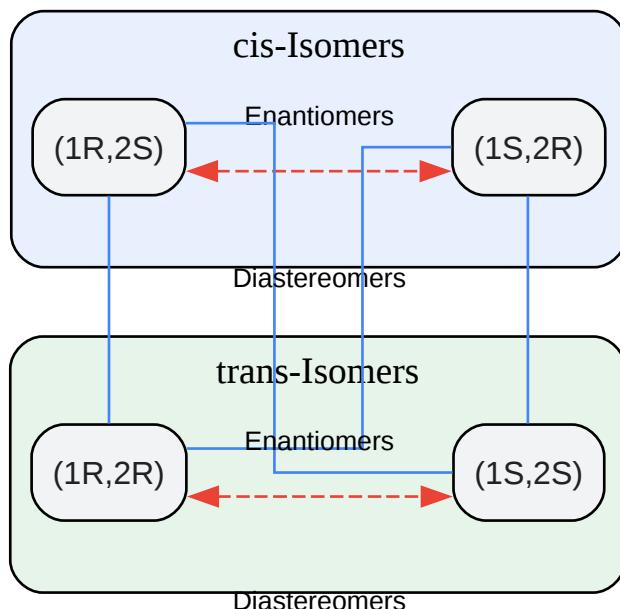
[Get Quote](#)

An In-Depth Technical Guide to **2-Methylcyclopropanecarboxylic Acid**: Properties, Reactivity, and Applications

Introduction

2-Methylcyclopropanecarboxylic acid is a fascinating and increasingly important molecule in the fields of organic synthesis and medicinal chemistry. As a substituted cyclopropane, it possesses a unique combination of structural rigidity and inherent ring strain, which imparts distinct chemical reactivity. Its compact, three-dimensional structure makes it a valuable building block, or scaffold, for the development of complex molecules, particularly in the pharmaceutical industry. The introduction of a cyclopropane ring into a drug candidate can significantly alter its properties, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and better overall pharmacokinetic profiles.^[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's stereochemistry, physicochemical properties, spectroscopic signatures, and chemical behavior. We will explore the causality behind its reactivity, detail validated experimental protocols, and highlight its applications as a strategic component in modern drug design.


Molecular Structure and Stereoisomerism

The foundational structure of **2-methylcyclopropanecarboxylic acid** consists of a three-membered carbon ring (cyclopropane) substituted with a carboxylic acid group (-COOH) and a methyl group (-CH₃) on adjacent carbons (C1 and C2). This substitution pattern creates two stereocenters, giving rise to a total of four possible stereoisomers.

These isomers can be categorized into two pairs of diastereomers: cis and trans.

- Cis Isomers: The methyl and carboxylic acid groups are on the same face of the cyclopropane ring. This pair consists of the (1R, 2S) and (1S, 2R) enantiomers.
- Trans Isomers: The methyl and carboxylic acid groups are on opposite faces of the ring. This pair consists of the (1R, 2R) and (1S, 2S) enantiomers.

The specific stereoisomer used in a synthesis can have a profound impact on the biological activity and selectivity of the final compound, making chiral purity a critical consideration in its application.

[Click to download full resolution via product page](#)

Caption: Stereoisomers of **2-Methylcyclopropanecarboxylic acid**.

Physicochemical Properties

The physical properties of **2-methylcyclopropanecarboxylic acid** can vary depending on whether it is a mixture of isomers or a specific, purified stereoisomer. The commercially available product is often a liquid mixture of cis and trans isomers.^[2] In contrast, the purified cis-isomer is a crystalline solid, highlighting the impact of stereochemistry on physical state.^[3]

Property	Value (Mixture of Isomers)	Reference
Molecular Formula	C ₅ H ₈ O ₂	[4][5]
Molecular Weight	100.12 g/mol	[4][6]
CAS Number	29555-02-0	[2][4][5]
Appearance	Liquid	
Boiling Point	190-191 °C (at 745 mmHg)	[2]
Density	1.027 g/mL (at 25 °C)	[2]
Refractive Index	n _{20/D} 1.439	[2]
Flash Point	87 °C (188.6 °F) - closed cup	
LogP	0.7	[2][4]

Spectroscopic Analysis: A Structural Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of **2-methylcyclopropanecarboxylic acid**. Each method provides unique information about the molecule's framework and functional groups.

- ¹H NMR Spectroscopy: The proton NMR spectrum is particularly useful for differentiating cis and trans isomers. The protons on the cyclopropane ring exhibit complex splitting patterns due to geminal and vicinal coupling. The magnitude of the vicinal coupling constant (³J) between the protons on C1 and C2 is stereodependent: typically, ³J(cis) is larger than ³J(trans). The spectrum will also show a characteristic broad singlet for the carboxylic acid proton (typically >10 ppm), a doublet for the methyl group, and multiplets for the ring protons.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct resonances corresponding to the methyl carbon, the three cyclopropane ring carbons, and the carbonyl

carbon of the carboxylic acid (typically >175 ppm).[4]

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features: a very broad absorption band in the $2500\text{-}3300\text{ cm}^{-1}$ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1700 cm^{-1} corresponding to the C=O (carbonyl) stretch.[4]
- Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M^+) is expected at $m/z = 100$.[5] Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the cyclopropane ring.

Chemical Properties and Reactivity

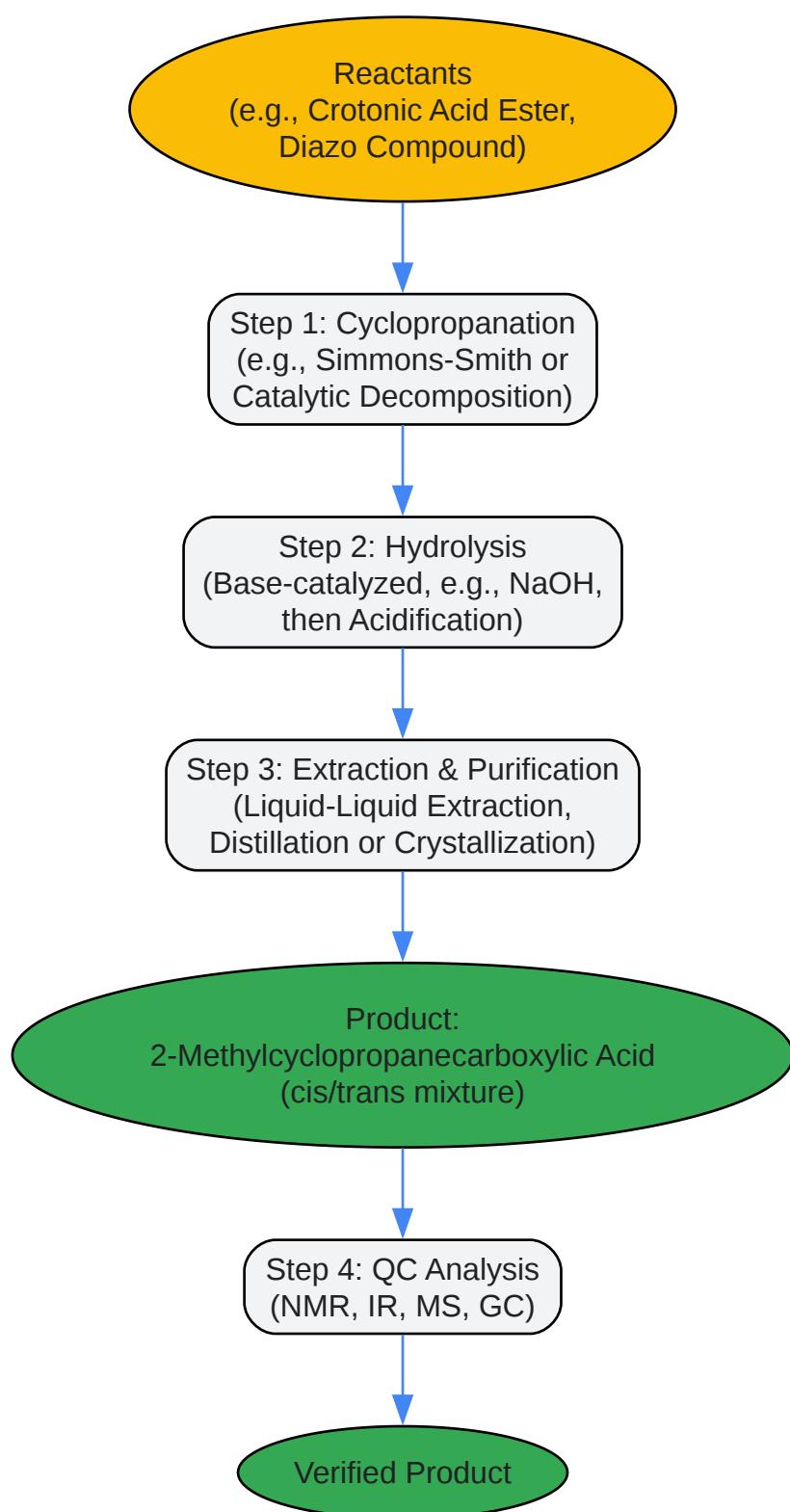
The chemical behavior of **2-methylcyclopropanecarboxylic acid** is governed by its two primary features: the carboxylic acid functional group and the strained cyclopropane ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes all the typical reactions expected of this functional group. These transformations are fundamental to its use as a synthetic building block.

- Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
- Amide Bond Formation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride, or using coupling reagents like EDC/HOBt) followed by reaction with an amine produces amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methylcyclopropylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Reactivity of the Cyclopropane Ring


The cyclopropane ring has approximately 27 kcal/mol of ring strain, giving it chemical properties that resemble those of an alkene. While stable under many conditions, it can undergo ring-opening reactions, particularly under forcing conditions.

- Hydrogenolysis: Catalytic hydrogenation at high pressure and temperature can cleave the C-C bonds of the ring.
- Electrophilic Addition: Reaction with strong electrophiles (e.g., concentrated hydrohalic acids) can lead to ring opening. This reactivity is generally lower than for a typical double bond and requires specific conditions.

The inherent stability of the ring under standard synthetic conditions (e.g., amide coupling, esterification) is precisely what makes it a valuable "conformationally restricted" bioisostere for other groups in drug design.

Synthesis and Analytical Workflow

A common laboratory synthesis of **2-methylcyclopropanecarboxylic acid** involves the cyclopropanation of an appropriate alkene. The following protocol outlines a representative procedure for synthesis followed by analytical verification.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Synthesis via Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of a commercially available ester, methyl 2-methylcyclopropanecarboxylate, to yield the target acid.

Objective: To synthesize **2-methylcyclopropanecarboxylic acid** from its methyl ester.

Materials:

- Methyl 2-methylcyclopropanecarboxylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Diethyl ether (or other suitable organic solvent)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 2-methylcyclopropanecarboxylate (1.0 eq) in methanol.
- **Saponification:** Add an aqueous solution of sodium hydroxide (1.5 eq) to the flask.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC or GC-MS. Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Refluxing provides the necessary activation energy to drive the saponification to completion.

- Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
- Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate or oil may form. Causality: Acidification protonates the carboxylate salt intermediate, regenerating the neutral carboxylic acid, which is less soluble in water.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). Combine the organic layers.
- Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Solvent Removal: Remove the diethyl ether under reduced pressure to yield the crude **2-methylcyclopropanecarboxylic acid**.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation or crystallization (for solid isomers).

Self-Validation: The success of the protocol is validated at each stage. The reaction is monitored for completion. The pH is checked during acidification. The final product's identity and purity are confirmed by spectroscopic analysis (NMR, IR) and compared against reference data.[4][5]

Applications in Drug Development

The cyclopropyl motif is a privileged structure in medicinal chemistry. Its incorporation into a molecule can confer several advantageous properties:

- Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to more flexible alkyl chains or unsaturated systems.[1]
- Conformational Rigidity: The ring locks the relative positions of its substituents, reducing the entropic penalty upon binding to a protein target and potentially increasing potency and selectivity.[1]

- Improved Pharmacokinetics: The compact, lipophilic nature of the group can enhance membrane permeability and oral bioavailability.

2-Methylcyclopropanecarboxylic acid is a key starting material for synthesizing compounds targeting a range of diseases. For example, it has been used as a building block for potent kinase inhibitors for treating autoimmune diseases and in the development of novel antimicrobial agents effective against resistant strains like MRSA.[\[3\]](#)

Safety and Handling

As a corrosive substance, **2-methylcyclopropanecarboxylic acid** must be handled with appropriate precautions.

- GHS Hazard Classification: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[\[4\]](#)
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
- Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Conclusion

2-Methylcyclopropanecarboxylic acid is more than just a simple organic molecule; it is a strategic tool for molecular design. Its unique stereochemistry and the distinct reactivity of its functional groups provide chemists with a versatile platform for creating novel compounds. A thorough understanding of its physical and chemical properties, grounded in solid analytical validation, is essential for harnessing its full potential in research, discovery, and the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 6142-57-0|| where to buy cis-2-methylcyclopropanecarboxylic acid [english.chemenu.com]
- 2. Page loading... [guidechem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylcyclopropanecarboxylic acid [webbook.nist.gov]
- 6. (1S,2S)-2-methylcyclopropane-1-carboxylic acid | C5H8O2 | CID 6995699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-Methylcyclopropanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581112#physical-and-chemical-properties-of-2-methylcyclopropanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com